2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
CAS No.:
Cat. No.: VC14956018
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O3 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 2-(5-methoxyindol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C20H22N2O3/c1-24-17-5-3-15(4-6-17)9-11-21-20(23)14-22-12-10-16-13-18(25-2)7-8-19(16)22/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,21,23) |
| Standard InChI Key | NYWSEYXEDGBHKN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)CN2C=CC3=C2C=CC(=C3)OC |
Introduction
2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This compound features a unique structural combination of an indole moiety substituted with a methoxy group at the 5-position and an acetamide functional group linked to a phenethyl chain carrying a para-methoxyphenyl substituent.
Synthesis and Reactions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves several key steps, requiring careful control of reaction conditions to achieve desired yields and purities. Common reagents and conditions include:
| Reagent/Condition | Role in Synthesis |
|---|---|
| Indole derivatives | Starting materials |
| Acetamide formation reagents | Linking indole to phenethyl chain |
| Solvents (e.g., DMSO, ethanol) | Facilitating reaction conditions |
Biological Activities and Potential Applications
Preliminary studies suggest that this compound exhibits significant biological activity, potentially interacting with various biological macromolecules such as enzymes involved in inflammation and pain pathways. This indicates potential applications in anti-inflammatory therapies.
| Potential Application | Biological Target |
|---|---|
| Anti-inflammatory | Cyclooxygenase enzymes |
| Pain management | Enzymes involved in pain pathways |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide, each with unique features:
| Compound Name | Key Features |
|---|---|
| 2-(5-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide | Chloro-substituted indole moiety |
| N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide | Ethylene linker between two indole moieties |
| N-(4-fluorophenyl)-2-(5-bromoindol-1-yl)acetamide | Bromine and fluorine substitutions |
Research Findings and Future Directions
Detailed mechanistic studies are necessary to fully elucidate the interactions of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide with biological targets. Initial investigations suggest potential therapeutic applications, but further research is required to confirm these findings and explore its pharmacological potential.
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